molecular formula C8H15NO2Se B14174996 (4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid CAS No. 923600-95-7

(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid

Cat. No.: B14174996
CAS No.: 923600-95-7
M. Wt: 236.18 g/mol
InChI Key: LKGGPRHJPPDEDX-ULUSZKPHSA-N
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Description

(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid is a selenium-containing heterocyclic compound. Selenium is an essential trace element known for its antioxidant properties and its role in various biological processes. The incorporation of selenium into organic compounds often imparts unique chemical and biological properties, making such compounds of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid typically involves the cyclization of appropriate selenium-containing precursors. One common method involves the reaction of butylamine with a selenium-containing carbonyl compound under acidic conditions to form the selenazolidine ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts to enhance reaction rates and yields is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can lead to a variety of selenium-containing derivatives.

Scientific Research Applications

(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research into its potential therapeutic effects, particularly in cancer and cardiovascular diseases, is ongoing.

    Industry: It is explored for use in materials science, particularly in the development of novel catalysts and electronic materials.

Mechanism of Action

The mechanism of action of (4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular redox balance and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Selenomethionine: Another selenium-containing amino acid used in various biological studies.

    Selenazolidine derivatives: Other derivatives of selenazolidine with different substituents on the ring.

Uniqueness

(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The butyl group and the selenazolidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

923600-95-7

Molecular Formula

C8H15NO2Se

Molecular Weight

236.18 g/mol

IUPAC Name

(4S)-2-butyl-1,3-selenazolidine-4-carboxylic acid

InChI

InChI=1S/C8H15NO2Se/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7?/m1/s1

InChI Key

LKGGPRHJPPDEDX-ULUSZKPHSA-N

Isomeric SMILES

CCCCC1N[C@H](C[Se]1)C(=O)O

Canonical SMILES

CCCCC1NC(C[Se]1)C(=O)O

Origin of Product

United States

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